4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-carboxylic acid
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Overview
Description
4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom . This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of 2H-pyran with hydrogen in the presence of a catalyst . Another method involves the reaction of 4-(2-methoxyethyl)tetrahydro-2H-pyran with carboxylic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes using catalysts such as Raney nickel . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted tetrahydropyran derivatives .
Scientific Research Applications
4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Methyl tetrahydro-2H-pyran-4-carboxylate: A similar compound with a methyl ester group.
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Another related compound with an ethyl ester group.
Uniqueness
4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to its methoxyethyl group, which imparts specific chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Properties
Molecular Formula |
C9H16O4 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(2-methoxyethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C9H16O4/c1-12-5-2-9(8(10)11)3-6-13-7-4-9/h2-7H2,1H3,(H,10,11) |
InChI Key |
VCHKXCPHQPKSBY-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCOCC1)C(=O)O |
Origin of Product |
United States |
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